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Compound of Interest

Compound Name: Alrizomadlin

Cat. No.: B605068 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of biomarkers for predicting sensitivity to

Alrizomadlin (APG-115), a potent and selective small-molecule inhibitor of the MDM2-p53

protein-protein interaction. By reactivating the tumor suppressor p53, Alrizomadlin offers a

promising therapeutic strategy for a range of cancers. This document summarizes key

experimental data, details methodologies for biomarker validation, and compares Alrizomadlin
with other MDM2 inhibitors, providing a valuable resource for researchers in oncology and drug

development.

Executive Summary
The efficacy of Alrizomadlin is intrinsically linked to the functional status of the p53 pathway.

Therefore, robust and validated biomarkers are crucial for patient selection and predicting

therapeutic response. The primary biomarkers that have demonstrated significant predictive

potential include TP53 mutation status, MDM2 gene amplification, and specific gene

expression signatures. This guide will delve into the experimental evidence supporting these

biomarkers and provide protocols for their validation.
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The following tables summarize key quantitative data for Alrizomadlin and other notable

MDM2 inhibitors. This data is compiled from preclinical studies and clinical trials to facilitate a

direct comparison of their potency and efficacy in relevant patient populations.

Table 1: Preclinical Activity of MDM2 Inhibitors

MDM2
Inhibitor

Binding
Affinity (Kᵢ,
nM)

IC₅₀ (nM) -
SJSA-1
(Osteosarc
oma,
MDM2-
amplified)

IC₅₀ (nM) -
RS4;11
(Leukemia,
TP53-wt)

IC₅₀ (nM) -
AGS
(Gastric,
TP53-wt)

IC₅₀ (nM) -
MKN45
(Gastric,
TP53-wt)

Alrizomadlin

(APG-115)
<1[1] Not Reported Not Reported 18.9 ± 15.6[2]

103.5 ±

18.3[2]

Nutlin-3a 36[3] ~300 ~200 Not Reported Not Reported

Idasanutlin

(RG7388)
Not Reported 80[4] 60[4] Not Reported Not Reported

Milademetan

(DS-3032b)
Not Reported Not Reported Not Reported Not Reported Not Reported

Siremadlin

(HDM201)
0.44[4] Not Reported Not Reported Not Reported Not Reported

Navtemadlin

(KRT-232)
0.88[4] Not Reported Not Reported Not Reported Not Reported

Table 2: Clinical Efficacy of Alrizomadlin in Biomarker-Defined Patient Populations
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Clinical
Trial (NCT
ID)

Cancer
Type

Biomarker
Status

Treatment
Regimen

Overall
Response
Rate (ORR)

Disease
Control
Rate (DCR)

Phase I

(CTR201709

75)[1][5]

Advanced

Solid Tumors

MDM2

amplification

& TP53 wild-

type

Alrizomadlin

monotherapy

25% (2/8

patients)[1][3]

[5][6][7]

100% (8/8

patients)[1][3]

[5][6][7]

Phase I

(CTR201709

75)[1][5]

Advanced

Solid Tumors

TP53 wild-

type

Alrizomadlin

monotherapy
- -

Phase I

(CTR201709

75)[1][5]

Advanced

Solid Tumors
TP53 mutant

Alrizomadlin

monotherapy
- -

Phase II

(NCT036118

68)[8][9]

Unresectable/

Metastatic

Melanoma

(IO-resistant)

Not specified

Alrizomadlin

+

Pembrolizum

ab

24.1%[8][9] 55.2%[8][9]

Phase II

(NCT036118

68)[8]

Liposarcoma Not specified

Alrizomadlin

+

Pembrolizum

ab

6.2%[8] 81.2%[8]

Phase II

(NCT047851

96)[10][11]

Advanced

Adenoid

Cystic

Carcinoma

Not specified
Alrizomadlin

monotherapy
16.7%[6] 100%[6]

Phase II

(NCT047851

96)[11]

Liposarcoma Not specified
Alrizomadlin

+ Toripalimab
16.7%[11] 66.7%[11]
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Accurate and reproducible biomarker assessment is paramount for the clinical development

and application of Alrizomadlin. Below are detailed methodologies for the validation of key

predictive biomarkers.

TP53 Mutation Status Analysis
Objective: To identify mutations in the TP53 gene, which are predictive of resistance to

Alrizomadlin.

Methodology: Next-Generation Sequencing (NGS)

Sample Preparation: Formalin-fixed paraffin-embedded (FFPE) tumor tissue, fresh-frozen

tumor tissue, or circulating tumor DNA (ctDNA) from plasma can be used. DNA is extracted

using commercially available kits optimized for the sample type.

Library Preparation: DNA is fragmented, and adapters are ligated to the fragments. A

targeted gene panel including the entire coding region of the TP53 gene is used for

enrichment via hybrid capture or amplicon-based methods.

Sequencing: The prepared library is sequenced on an NGS platform (e.g., Illumina NovaSeq,

MiSeq).

Data Analysis:

Raw sequencing reads are aligned to the human reference genome (e.g., GRCh38).

Variant calling is performed to identify single nucleotide variants (SNVs) and

insertions/deletions (indels).

Annotation of identified variants is conducted using databases such as ClinVar, COSMIC,

and dbSNP to determine their potential pathogenicity and functional impact on the p53

protein.

The variant allele frequency (VAF) is calculated to determine the proportion of mutant

alleles.

MDM2 Gene Amplification Detection
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Objective: To detect amplification of the MDM2 gene, a predictive biomarker for sensitivity to

Alrizomadlin, particularly in sarcomas.

Methodology: Fluorescence In Situ Hybridization (FISH)

Sample Preparation: FFPE tumor tissue sections (4-5 µm thick) are mounted on positively

charged slides.

Deparaffinization and Pretreatment: Slides are deparaffinized in xylene, rehydrated through a

series of ethanol washes, and then subjected to heat-induced epitope retrieval and protease

digestion to expose the nuclear DNA.

Probe Hybridization: A dual-color FISH probe set is used, consisting of a probe for the MDM2

gene locus (e.g., labeled in red) and a control probe for the centromeric region of

chromosome 12 (CEP12; e.g., labeled in green). The probes are applied to the slides, and

hybridization is carried out overnight in a humidified chamber at 37°C.

Post-Hybridization Washes and Counterstaining: Slides are washed to remove unbound

probes, and the nuclei are counterstained with DAPI (4',6-diamidino-2-phenylindole).

Microscopy and Analysis: Slides are visualized using a fluorescence microscope. The

number of MDM2 and CEP12 signals are counted in at least 50-100 non-overlapping tumor

cell nuclei.

Interpretation: The MDM2/CEP12 ratio is calculated. A ratio of ≥2.0 is typically considered

indicative of MDM2 gene amplification.

Gene Expression Signature Validation
Objective: To validate a multi-gene expression signature that can predict sensitivity to

Alrizomadlin, often in combination with TP53 status.

Methodology: Workflow for Development and Validation

Discovery Cohort Analysis (RNA-Sequencing):

A large and diverse panel of cancer cell lines (e.g., NCI-60) or patient tumors with known

sensitivity (e.g., IC₅₀ values) to an MDM2 inhibitor is used.[12][13][14][15]
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RNA is extracted, and RNA-sequencing is performed to obtain whole-transcriptome

expression profiles.

Bioinformatic analysis is used to identify genes whose expression levels are significantly

correlated with sensitivity or resistance to the MDM2 inhibitor. This can involve methods

like differential expression analysis and machine learning algorithms.[2][16]

Signature Development:

A panel of the most predictive genes is selected to form a gene signature.

An algorithm is developed to calculate a "sensitivity score" based on the expression levels

of the genes in the signature.

Technical Validation (e.g., NanoString, qRT-PCR):

The gene signature is validated on a separate set of samples using a different technology

to ensure the robustness of the findings.

Clinical Validation:

The predictive power of the gene signature is tested in an independent cohort of patient

samples from clinical trials.

The correlation between the sensitivity score and clinical outcomes (e.g., ORR, DCR,

Progression-Free Survival) is evaluated. The positive predictive value (PPV) and negative

predictive value (NPV) are calculated.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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